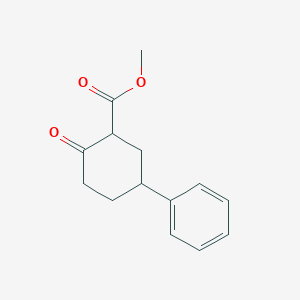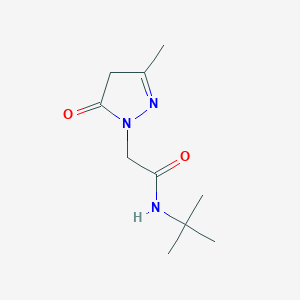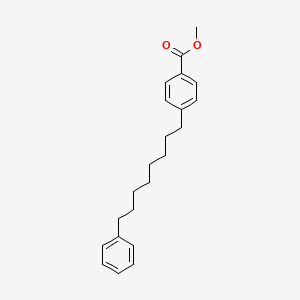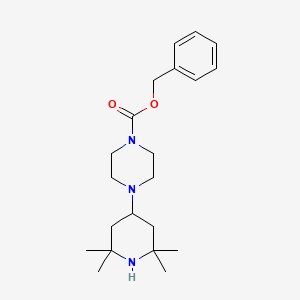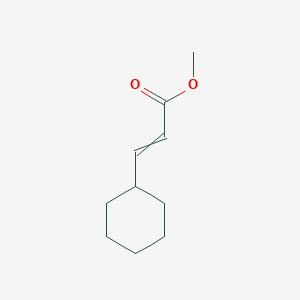
Cyclohexaneacrylic acid methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-cyclohexylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-cyclohexylprop-2-enoate typically involves the esterification of 3-cyclohexylprop-2-enoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclohexylprop-2-enoic acid+methanolH2SO4methyl (E)-3-cyclohexylprop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-cyclohexylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyclohexylprop-2-enoic acid and methanol.
Reduction: 3-cyclohexylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (E)-3-cyclohexylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions.
Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: The ester can be used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-cyclohexylprop-2-enoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Methyl (E)-3-cyclohexylprop-2-enoate can be compared with other similar esters, such as:
Methyl (E)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl (E)-3-cyclohexylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-cyclohexylbut-2-enoate: Similar structure but with an additional carbon in the alkene chain.
These compounds share similar reactivity patterns but differ in their physical properties and potential applications. The unique cyclohexyl group in methyl (E)-3-cyclohexylprop-2-enoate imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical processes.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
XKLAFWWDQPGTLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
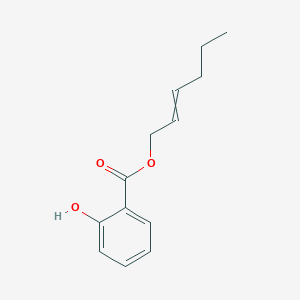

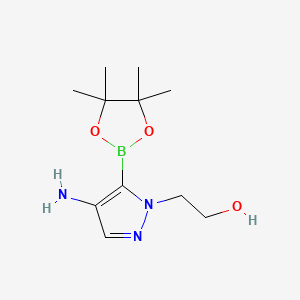
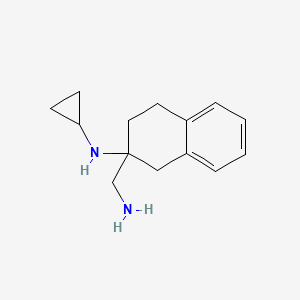
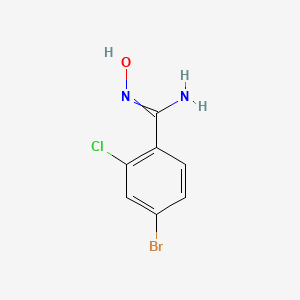
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
